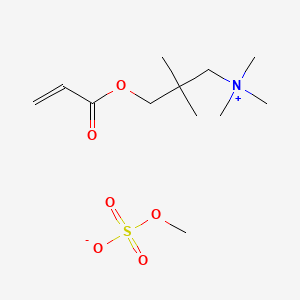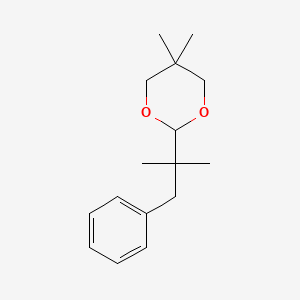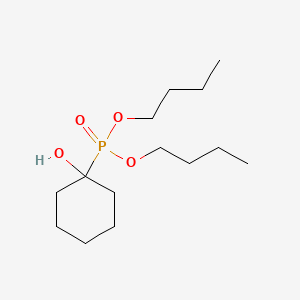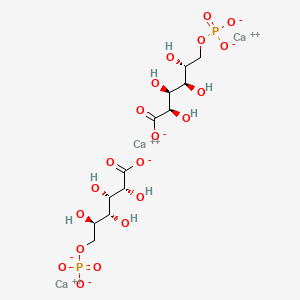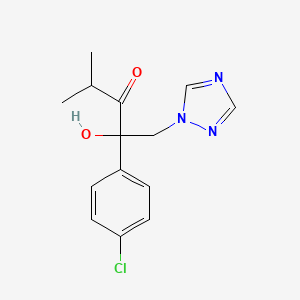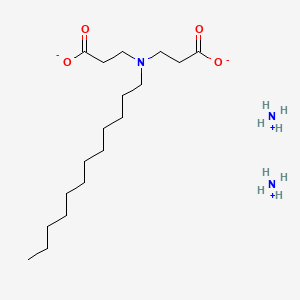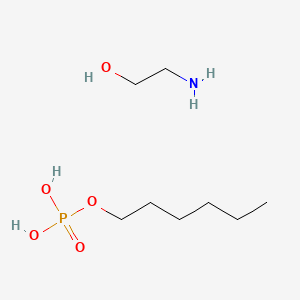
Neurotoxin II (Naja naja oxiana)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naja naja oxiana neurotoxin II is a potent neurotoxin derived from the venom of the Central Asian cobra, Naja naja oxiana. This neurotoxin is known for its ability to specifically block acetylcholine receptors on the postsynaptic membrane, leading to paralysis and other severe physiological effects. It is a basic polypeptide with a molecular weight of approximately 7000-8000 and contains multiple intramolecular disulfide bridges .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of naja naja oxiana neurotoxin II involves the reaction of the neurotoxin with N-hydroxysuccinimide ester of {2-nitro-4-[3-(trifluoromethyl)-3H-diazirin-3yl]phenoxy}acetic acid, followed by chromatographic separation of the products . This process results in the formation of nitrodiazirinyl derivatives of the neurotoxin, which are then subjected to reduction, carboxymethylation, and trypsinolysis to localize the label positions .
Industrial Production Methods: Industrial production of naja naja oxiana neurotoxin II typically involves the extraction and purification of the neurotoxin from the venom of the Central Asian cobra. The venom is collected, and the neurotoxin is isolated using techniques such as cation-exchange chromatography and high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: Naja naja oxiana neurotoxin II undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, treatment with acetoxysuccinimide results in the formation of acetylated derivatives .
Common Reagents and Conditions: Common reagents used in the reactions involving naja naja oxiana neurotoxin II include N-hydroxysuccinimide ester, acetoxysuccinimide, and various chromatographic solvents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the neurotoxin.
Major Products Formed: The major products formed from these reactions include nitrodiazirinyl derivatives and acetylated derivatives of the neurotoxin .
Wissenschaftliche Forschungsanwendungen
Naja naja oxiana neurotoxin II has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure and function of acetylcholine receptors . In biology, it serves as a tool to investigate the mechanisms of neurotoxicity and synaptic transmission . Additionally, the neurotoxin is used in the industry for the development of bioactive compounds and as a model for studying protein-ligand interactions .
Wirkmechanismus
Naja naja oxiana neurotoxin II exerts its effects by specifically binding to and blocking acetylcholine receptors on the postsynaptic membrane . This binding prevents the transmission of nerve impulses, leading to paralysis. The neurotoxin targets the alpha, beta, gamma, and delta subunits of the acetylcholine receptor, and its binding is dependent on the position of the photolabel in the neurotoxin molecule .
Vergleich Mit ähnlichen Verbindungen
Naja naja oxiana neurotoxin II is similar to other neurotoxins found in the venom of snakes from the Elapidae family, such as those from Naja sumatrana and Naja kaouthia . These neurotoxins also block acetylcholine receptors and have similar molecular structures, including multiple intramolecular disulfide bridges . naja naja oxiana neurotoxin II is unique in its specific binding patterns and the differential cytotoxic effects it exhibits in various cell lines .
List of Similar Compounds:- Naja sumatrana cytotoxin
- Naja kaouthia cytotoxin
- Neurotoxin I from Naja naja oxiana
- Cytotoxin from Naja naja oxiana
Eigenschaften
CAS-Nummer |
60318-11-8 |
|---|---|
Molekularformel |
C283H443N93O92S8 |
Molekulargewicht |
6877 g/mol |
IUPAC-Name |
(4S)-5-[[(1R,2aS,4S,5aR,7S,10S,12aS,13S,15aS,16S,18aS,19S,22S,24aS,25S,28S,34S,37S,40S,43S,46S,52R,57R,60S,63S,66S,69S,72S,78S,84S,87S,90S,93S,96S,99S)-52-[[2-[[(3S,6S,9S,12S,18R,23R,26S,29S,32S,35S,41S)-23-[[(4R,7S,10S,13S,16S,19R)-4-[[(2S)-4-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-7,16-bis(3-carbamimidamidopropyl)-10-(carboxymethyl)-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]carbamoyl]-3,9-bis(4-aminobutyl)-26,32-bis(2-amino-2-oxoethyl)-29-(2-methylpropyl)-2,5,8,11,17,25,28,31,34,37,40-undecaoxo-6,35-di(propan-2-yl)-20,21-dithia-1,4,7,10,16,24,27,30,33,36,39-undecazatricyclo[39.3.0.012,16]tetratetracontan-18-yl]amino]-2-oxoethyl]carbamoyl]-7,10,63-tris(4-aminobutyl)-12a,99-bis(2-amino-2-oxoethyl)-84,93,96-tris(3-amino-3-oxopropyl)-37,40-bis[(2S)-butan-2-yl]-28,46-bis(3-carbamimidamidopropyl)-18a,43-bis(2-carboxyethyl)-22-(carboxymethyl)-15a,34,60,66,69-pentakis[(1R)-1-hydroxyethyl]-19,24a,87,90-tetrakis(hydroxymethyl)-4-[(4-hydroxyphenyl)methyl]-2a,25-bis(1H-imidazol-5-ylmethyl)-13,16-bis(1H-indol-3-ylmethyl)-1a,2,4a,5,8,11,11a,14,14a,17,17a,20,20a,23,23a,26,26a,29,32,35,38,41,44,47,50,59,62,65,68,71,77,83,86,89,92,95,98-heptatriacontaoxo-7a,8a,54,55-tetrathia-a,3,3a,6,9,10a,12,13a,15,16a,18,19a,21,22a,24,25a,27,30,33,36,39,42,45,48,51,58,61,64,67,70,76,82,85,88,91,94,97-heptatriacontazatetracyclo[55.52.17.072,76.078,82]hexacosahectan-5a-yl]amino]-4-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C283H443N93O92S8/c1-19-131(11)216-267(455)336-162(69-75-211(406)407)233(421)326-150(52-35-81-309-280(299)300)225(413)315-109-205(398)323-183(228(416)318-110-206(399)324-190-124-476-475-122-188(261(449)361-184-118-470-472-120-186(259(447)347-172(97-199(294)392)248(436)352-178(279(467)468)101-203(298)396)357-231(419)156(54-37-83-311-282(303)304)330-251(439)177(103-213(410)411)351-271(459)220(135(15)383)368-238(426)157(331-256(184)444)55-38-84-312-283(305)306)360-249(437)173(98-200(295)393)345-240(428)165(90-128(5)6)339-247(435)174(99-201(296)394)349-265(453)214(129(7)8)363-207(400)112-319-262(450)191-56-39-85-373(191)275(463)163(51-29-34-80-288)338-266(454)215(130(9)10)365-236(424)154(49-27-32-78-286)334-263(451)192-57-40-86-374(192)277(190)465)117-469-474-123-189-260(448)353-179(113-377)227(415)317-108-204(397)322-158(67-73-209(402)403)239(427)370-219(134(14)382)270(458)350-175(100-202(297)395)250(438)359-187(257(445)340-166(91-139-60-62-144(387)63-61-139)241(429)329-152(47-25-30-76-284)229(417)328-153(48-26-31-77-285)230(418)341-167(92-140-104-313-148-45-23-21-43-145(140)148)242(430)342-168(93-141-105-314-149-46-24-22-44-146(141)149)243(431)355-181(115-379)254(442)348-176(102-212(408)409)252(440)343-169(94-142-106-307-125-320-142)244(432)327-151(53-36-82-310-281(301)302)226(414)316-111-208(401)364-218(133(13)381)273(461)367-217(132(12)20-2)268(456)366-216)121-473-471-119-185(358-235(423)161(68-74-210(404)405)325-224(412)147(289)89-127(3)4)258(446)344-170(95-143-107-308-126-321-143)245(433)346-171(96-198(293)391)246(434)333-159(64-70-195(290)388)232(420)332-160(65-71-196(291)389)234(422)354-182(116-380)255(443)356-180(114-378)253(441)337-164(66-72-197(292)390)276(464)376-88-42-59-194(376)278(466)375-87-41-58-193(375)264(452)371-223(138(18)386)274(462)372-222(137(17)385)269(457)335-155(50-28-33-79-287)237(425)369-221(136(16)384)272(460)362-189/h21-24,43-46,60-63,104-107,125-138,147,150-194,214-223,313-314,377-387H,19-20,25-42,47-59,64-103,108-124,284-289H2,1-18H3,(H2,290,388)(H2,291,389)(H2,292,390)(H2,293,391)(H2,294,392)(H2,295,393)(H2,296,394)(H2,297,395)(H2,298,396)(H,307,320)(H,308,321)(H,315,413)(H,316,414)(H,317,415)(H,318,416)(H,319,450)(H,322,397)(H,323,398)(H,324,399)(H,325,412)(H,326,421)(H,327,432)(H,328,417)(H,329,429)(H,330,439)(H,331,444)(H,332,420)(H,333,434)(H,334,451)(H,335,457)(H,336,455)(H,337,441)(H,338,454)(H,339,435)(H,340,445)(H,341,418)(H,342,430)(H,343,440)(H,344,446)(H,345,428)(H,346,433)(H,347,447)(H,348,442)(H,349,453)(H,350,458)(H,351,459)(H,352,436)(H,353,448)(H,354,422)(H,355,431)(H,356,443)(H,357,419)(H,358,423)(H,359,438)(H,360,437)(H,361,449)(H,362,460)(H,363,400)(H,364,401)(H,365,424)(H,366,456)(H,367,461)(H,368,426)(H,369,425)(H,370,427)(H,371,452)(H,372,462)(H,402,403)(H,404,405)(H,406,407)(H,408,409)(H,410,411)(H,467,468)(H4,299,300,309)(H4,301,302,310)(H4,303,304,311)(H4,305,306,312)/t131-,132-,133+,134+,135+,136+,137+,138+,147-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,214-,215-,216-,217-,218-,219-,220-,221-,222-,223-/m0/s1 |
InChI-Schlüssel |
QFVAZLQYFOWHFY-HJFPHKIUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)[C@@H](C)O)CCCCN)[C@@H](C)O)[C@@H](C)O)CCC(=O)N)CO)CO)CCC(=O)N)CCC(=O)N)CC(=O)N)CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)CC)[C@@H](C)O)CCCNC(=N)N)CC6=CN=CN6)CC(=O)O)CO)CC7=CNC8=CC=CC=C87)CC9=CNC1=CC=CC=C19)CCCCN)CCCCN)CC1=CC=C(C=C1)O)CC(=O)N)[C@@H](C)O)CCC(=O)O)CO)C(=O)NCC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CCCCN)C(C)C)CCCCN)C(C)C)CC(=O)N)CC(C)C)CC(=O)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCCNC(=N)N)[C@@H](C)O)CC(=O)O)CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)CCCNC(=N)N)CCC(=O)O |
Kanonische SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)C(C)O)CCCCN)C(C)O)C(C)O)CCC(=O)N)CO)CO)CCC(=O)N)CCC(=O)N)CC(=O)N)CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)N)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)CC)C(C)O)CCCNC(=N)N)CC6=CN=CN6)CC(=O)O)CO)CC7=CNC8=CC=CC=C87)CC9=CNC1=CC=CC=C19)CCCCN)CCCCN)CC1=CC=C(C=C1)O)CC(=O)N)C(C)O)CCC(=O)O)CO)C(=O)NCC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CCCCN)C(C)C)CCCCN)C(C)C)CC(=O)N)CC(C)C)CC(=O)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCCNC(=N)N)C(C)O)CC(=O)O)CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)CCCNC(=N)N)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


